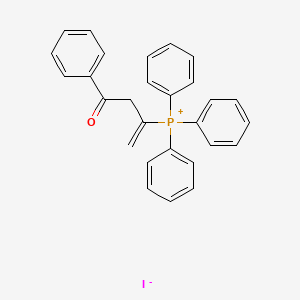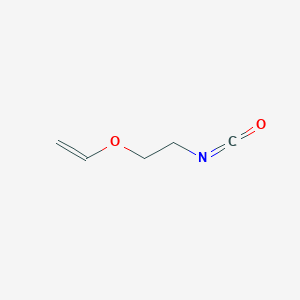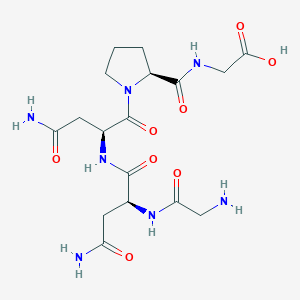![molecular formula C12H10N2O9 B12532545 1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) CAS No. 675594-69-1](/img/structure/B12532545.png)
1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) is a complex organic compound with a unique structure that includes a trioxobutane core and pyrrolidine-2,5-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of trioxobutane derivatives with pyrrolidine-2,5-dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione): Similar in structure but with different functional groups.
1,1’-[(1,3-Butadiyne-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione): Contains a butadiyne core instead of a trioxobutane core.
1,1’-[(1,2-Ethanediylbis(oxy)]di(pyrrolidine-2,5-dione): Features an ethanediyl core.
Uniqueness
1,1’-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) is unique due to its trioxobutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
675594-69-1 |
|---|---|
Molecular Formula |
C12H10N2O9 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2-oxobutanedioate |
InChI |
InChI=1S/C12H10N2O9/c15-6(12(21)23-14-9(18)3-4-10(14)19)5-11(20)22-13-7(16)1-2-8(13)17/h1-5H2 |
InChI Key |
JWIMHQSFDLDKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)


![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
